7,8-Bis-(3-methyl-benzyloxy)-4-phenyl-chromen-2-one
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Overview
Description
7,8-Bis-(3-methyl-benzyloxy)-4-phenyl-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of two 3-methyl-benzyloxy groups attached to the 7th and 8th positions of the chromen-2-one core, along with a phenyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Bis-(3-methyl-benzyloxy)-4-phenyl-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7,8-dihydroxy-4-phenyl-chromen-2-one and 3-methyl-benzyl chloride.
Protection of Hydroxyl Groups: The hydroxyl groups at the 7th and 8th positions of the chromen-2-one core are protected using suitable protecting groups, such as benzyl groups.
Alkylation Reaction: The protected chromen-2-one is then subjected to an alkylation reaction with 3-methyl-benzyl chloride in the presence of a base, such as potassium carbonate, to introduce the 3-methyl-benzyloxy groups.
Deprotection: The protecting groups are removed under mild conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7,8-Bis-(3-methyl-benzyloxy)-4-phenyl-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the chromen-2-one core.
Substitution: The compound can undergo substitution reactions, where the benzyloxy groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced chromen-2-one analogs.
Scientific Research Applications
7,8-Bis-(3-methyl-benzyloxy)-4-phenyl-chromen-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7,8-Bis-(3-methyl-benzyloxy)-4-phenyl-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Modulating Receptors: The compound may interact with cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: It can influence the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 7,8-Bis-(4-chloro-benzyloxy)-4-phenyl-chromen-2-one
- 5,7-Bis-(benzyloxy)-4-methyl-2H-chromen-2-one
- 5,7-Bis-(2,4-dichloro-benzyloxy)-2-phenyl-chromen-4-one
Uniqueness
7,8-Bis-(3-methyl-benzyloxy)-4-phenyl-chromen-2-one is unique due to the presence of the 3-methyl-benzyloxy groups, which confer specific chemical and biological properties. These groups may enhance the compound’s stability, solubility, and reactivity compared to similar compounds.
Properties
Molecular Formula |
C31H26O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
7,8-bis[(3-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C31H26O4/c1-21-8-6-10-23(16-21)19-33-28-15-14-26-27(25-12-4-3-5-13-25)18-29(32)35-30(26)31(28)34-20-24-11-7-9-22(2)17-24/h3-18H,19-20H2,1-2H3 |
InChI Key |
WWXVNKZIYQABIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OCC5=CC=CC(=C5)C |
Origin of Product |
United States |
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